Pyrene Azide Plus
Description
Pyrene Azide Plus, referred to in commercial and research contexts as Pyrene Azide 2 (CAS 1807512-45-3), is a fluorescent labeling compound derived from pyreneacetic acid and functionalized with a triethylene glycol (PEG3) linker and an azide group . Its molecular formula is C₂₄H₂₄N₄O₃, with a molecular weight of 416.47 g/mol. The compound exhibits strong fluorescence due to the pyrene moiety, with excitation/emission profiles typical of pyrene derivatives (e.g., ~345 nm excitation, ~395 nm emission) . The PEG3 linker enhances solubility in polar organic solvents (e.g., DMSO, DMF) while maintaining compatibility with hydrophobic environments like chloroform or dichloromethane . Pyrene Azide 2 is widely used in click chemistry (CuAAC reactions) for bioconjugation, bioimaging, and material science applications due to its stable azide group and photophysical properties .
Properties
Molecular Formula |
C27H25N8Na3O11S3 |
|---|---|
Molecular Weight |
802.7 g/mol |
IUPAC Name |
trisodium;8-[2-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-2-oxoethoxy]pyrene-1,3,6-trisulfonate |
InChI |
InChI=1S/C27H28N8O11S3.3Na/c28-33-31-9-1-7-29-13-16-14-35(34-32-16)10-2-8-30-25(36)15-46-21-11-22(47(37,38)39)18-5-6-20-24(49(43,44)45)12-23(48(40,41)42)19-4-3-17(21)26(18)27(19)20;;;/h3-6,11-12,14,29H,1-2,7-10,13,15H2,(H,30,36)(H,37,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3 |
InChI Key |
ZBJHUXAAAHDWLC-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)OCC(=O)NCCCN5C=C(N=N5)CNCCCN=[N+]=[N-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrene Azide Plus involves the introduction of an azide group to the pyrene structure. This is typically achieved through a series of organic reactions, including nucleophilic substitution and cycloaddition reactions. The copper-chelating system is incorporated to enhance the reactivity and stability of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale organic synthesis techniquesThe final product is purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Pyrene Azide Plus participates in CuAAC via a dinuclear copper mechanism:
-
Cu(I) Coordination : The reagent’s chelating ligands bind Cu(I), forming a reactive azide-copper complex .
-
Alkyne Activation : Terminal alkynes deprotonate to form Cu-acetylides, lowering the activation barrier for cycloaddition .
-
Triazole Formation : The azide and alkyne undergo a [3+2] cycloaddition, yielding a stable 1,2,3-triazole linkage .
Key Advantages :
-
High Signal-to-Noise : Effective at low concentrations (0.5–10 µM) for detecting low-abundance targets .
-
Biocompatibility : Performs well in aqueous and cellular environments .
Fixed-Cell Imaging (EdU/OPP Labeling)
| Reaction Component | Volume (1 mL Total) |
|---|---|
| Tris Buffer (pH 8.5) | 888 µL |
| 50 mM CuSO₄ | 10 µL |
| This compound (2 µM) | 2 µL |
| 100 mM Sodium Ascorbate | 100 µL |
Steps :
-
Incubate fixed/permeabilized cells with the reaction mix (15–60 min, room temperature).
Protein Labeling in Lysate
Fluorescence and Detection
-
Excitation/Emmission : 403/453 nm (similar to Alexa Fluor® 405) .
-
Excimer Formation : Proximity-induced excimer fluorescence (∼470 nm) enables detection of molecular interactions .
Comparative Reactivity
| Parameter | This compound | Conventional Azides |
|---|---|---|
| CuAAC Efficiency (k) | 10³–10⁴ M⁻¹s⁻¹ | 10²–10³ M⁻¹s⁻¹ |
| Background Signal | Low | Moderate |
| Solvent Compatibility | Aqueous | Organic/Aqueous |
Limitations and Optimization
-
Concentration Sensitivity : Excess reagent (>50 µM) increases background .
-
Copper Interference : Requires ascorbate to maintain Cu(I) state .
This compound represents a significant advancement in click chemistry, merging rapid CuAAC kinetics with pyrene’s versatile fluorescence. Its design addresses historical challenges in biocompatibility and signal clarity, making it indispensable for modern biochemical and cellular studies .
Scientific Research Applications
Pyrene Azide Plus has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Pyrene Azide Plus involves its ability to form strong copper complexes, which facilitate CuAAC reactions. The copper-chelating system within the compound enhances its reactivity and stability, allowing it to act as both a reactant and a catalyst . The azide group can also undergo reduction to form amines, which can further participate in various biochemical processes .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
Table 2: Application Performance
Key Research Findings
- Synthetic Efficiency : Pyrene Azide 2’s PEG3 linker enables efficient conjugation with alkynes in organic phases, achieving >95% conversion in lipid-based systems . In contrast, Pyrene Azide 1’s shorter PEG2 linker prioritizes aqueous-phase reactivity, with slightly lower yields due to competing hydration effects .
- Biological Compatibility : Pyrene Azide 1’s enhanced water solubility reduces cytotoxicity in mammalian cell lines, whereas Pyrene Azide 2 requires solvent removal steps before biological use .
- Material Science : Pyrene Azide 2’s fluorescence is retained in hyperbranched polyethers, demonstrating utility in hydrophobic polymer cores, while Azidomethyl Pyrene exhibits polarity-dependent emission shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
